1,1'-Bicyclohexyl, 1,1'-dinitro-
Description
Contextualization within Bicyclic Organic Frameworks
Bicyclic molecules are characterized by the sharing of atoms between two rings. wikipedia.org They can be broadly classified into three main types: fused, bridged, and spiro compounds. wikipedia.orgmasterorganicchemistry.comyoutube.com Fused systems share two adjacent atoms, creating a common bond between the rings. wikipedia.orgchemistrysteps.com Bridged compounds have two non-adjacent bridgehead atoms connected by "bridges" of one or more atoms. wikipedia.orgmasterorganicchemistry.comyoutube.com Spirocyclic compounds feature two rings connected by a single, shared atom. wikipedia.orgyoutube.com
The parent structure of the compound in focus, bicyclohexyl (B1666981), consists of two cyclohexane (B81311) rings joined by a single carbon-carbon bond. wikipedia.org This places it within the broad category of bicyclic systems, although it doesn't fit the classic fused, bridged, or spiro definitions as the rings are connected by a single exocyclic bond. The nomenclature of bicyclic compounds follows a specific set of IUPAC rules, starting with identifying the total number of atoms in the rings and the nature of the bridges connecting the bridgehead atoms. wikipedia.orgyoutube.comorganicchemistrytutor.com
Significance of Geminal Dinitro Functionality in Cyclic Systems
The defining feature of 1,1'-Bicyclohexyl, 1,1'-dinitro- is the presence of a geminal dinitro group on each of the cyclohexyl rings. A geminal arrangement refers to two identical functional groups attached to the same carbon atom. The nitro group (NO₂) is a powerful electron-withdrawing group due to both inductive and resonance effects. researchgate.netresearchgate.net This property significantly influences the chemical reactivity and physical characteristics of the molecule.
The presence of two nitro groups on the same carbon atom creates a highly electron-deficient center. This can impact the stability of the compound and its potential reactivity in various chemical transformations. In cyclic systems, the conformational constraints of the ring can further influence the orientation and interactions of the nitro groups. researchgate.net The study of geminal dinitro compounds is an active area of research, with methods developed for their synthesis by reacting organic nitro compounds with a source of nitrite (B80452) ions in the presence of an oxidizing agent. dtic.mil
Historical Development and Evolution of 1,1'-Dinitrobicyclohexyl Research
While detailed historical accounts of the initial synthesis and study of 1,1'-Bicyclohexyl, 1,1'-dinitro- are not extensively documented in readily available literature, the study of nitro compounds, in general, has a long and rich history in organic chemistry. The exploration of nitration reactions and the properties of nitroalkanes and nitroarenes has been a cornerstone of the field for over a century.
Research into geminal dinitro compounds gained momentum due to their potential applications and interesting chemical properties. The synthesis of compounds like 1,1-dinitrocyclohexane, a related structure, has been documented. nih.gov The investigation of 1,1'-Bicyclohexyl, 1,1'-dinitro- likely emerged from the broader interest in polynitro aliphatic compounds and the desire to understand the effects of multiple nitro groups on a bicyclic framework. The compound is identified by the CAS number 1636-37-9. parchem.com
Compound Data
Below are tables detailing the key identifiers and computed properties of 1,1'-Bicyclohexyl, 1,1'-dinitro-.
Table 1: Identifiers for 1,1'-Bicyclohexyl, 1,1'-dinitro-
| Identifier | Value |
|---|---|
| IUPAC Name | 1-nitro-1-(1-nitrocyclohexyl)cyclohexane |
| CAS Number | 1636-37-9 |
| Molecular Formula | C₁₂H₂₀N₂O₄ |
Table 2: Computed Properties of 1,1'-Bicyclohexyl, 1,1'-dinitro-
| Property | Value |
|---|---|
| Molecular Weight | 256.3 g/mol |
| XLogP3-AA | 3.0 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 1 |
| Topological Polar Surface Area | 91.6 Ų |
Properties
CAS No. |
1636-37-9 |
|---|---|
Molecular Formula |
C12H20N2O4 |
Molecular Weight |
256.30 g/mol |
IUPAC Name |
1-nitro-1-(1-nitrocyclohexyl)cyclohexane |
InChI |
InChI=1S/C12H20N2O4/c15-13(16)11(7-3-1-4-8-11)12(14(17)18)9-5-2-6-10-12/h1-10H2 |
InChI Key |
IBOFWLDVCVUDBY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C2(CCCCC2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for 1,1 Dinitrobicyclohexyl and Analogues
Classical Approaches to Dinitroalkanes and Bicyclic Nitro Compounds
The traditional synthesis of dinitroalkanes relies on a few key reactions. One of the most common methods is the Michael addition of a nitroalkane to a nitroalkene, which effectively creates the 1,3-dinitro motif. rsc.org Another established route is the tandem Henry/Michael cascade reaction, where an aldehyde reacts with an excess of a nitroalkane. rsc.org This sequence first involves a Henry reaction to form a nitroalkene intermediate, which then undergoes a Michael addition with a second equivalent of the nitroalkane. rsc.org These reactions are typically facilitated by basic catalysts, such as triethylamine (B128534) or metal-based catalysts like aluminum oxide (Al2O3). rsc.org
Historically, the synthesis of bicyclic nitro compounds has been considered challenging. google.com One older method involves the reaction of nitroesters with a diene in the presence of a weak base. google.com However, a more prevalent approach has been the addition of nitroolefins to dienes, though this often requires elevated pressures and the use of low-boiling solvents. google.com The preparation and purification of the necessary nitroolefin precursors can be problematic due to their tendency to decompose or polymerize, especially for higher molecular weight compounds. google.com
Novel and Stereoselective Synthetic Routes to 1,1'-Dinitrobicyclohexyl
Modern synthetic organic chemistry has opened new avenues for the construction of complex molecules like 1,1'-dinitrobicyclohexyl, with a focus on efficiency and stereocontrol.
While direct oxidative dimerization of nitrocyclohexane (B1678964) to form 1,1'-dinitrobicyclohexyl is not extensively documented in readily available literature, the principles of oxidative coupling reactions are well-established. This approach would theoretically involve the deprotonation of nitrocyclohexane to form a nitronate anion, followed by an oxidative coupling step to form the C-C bond between the two cyclohexyl rings. Various oxidizing agents could be explored for this transformation. The success of such a reaction would be highly dependent on the reaction conditions to favor the desired dimer over potential side products.
Radical chemistry offers a powerful tool for the formation of carbon-carbon bonds. Radical-mediated pathways could be envisioned for the synthesis of 1,1'-dinitrobicyclohexyl. For instance, a radical could be generated at the 1-position of a functionalized cyclohexane (B81311) derivative, which could then dimerize. The generation of acyl radicals from acyl dithiocarbamates and their subsequent reactions with alkenes is a known strategy for forming cyclic and bicyclic systems. bham.ac.uk While not a direct route to the target compound, this demonstrates the potential of radical cyclizations in constructing complex bicyclic frameworks. Another approach could involve the radical halo-nitration of a suitable alkene precursor. organic-chemistry.org
Given the challenges of a single-step synthesis, multi-step sequences are often necessary for constructing complex molecules like 1,1'-dinitrobicyclohexyl. youtube.comyoutube.comlibretexts.org Retrosynthetic analysis is a key strategy in designing such syntheses, where the target molecule is conceptually broken down into simpler, more readily available starting materials. youtube.comyoutube.com
A plausible multi-step synthesis could begin with the functionalization of cyclohexane. For example, converting cyclohexane to cyclohexanone, followed by conversion to an enamine. The enamine could then be subjected to conditions that promote dimerization, followed by the introduction of the nitro groups. Alternatively, a Grignard reagent could be formed from a halocyclohexane, which could then be used in a coupling reaction. youtube.com The nitro groups could be introduced at a later stage, for example, through the reduction of a dinitro precursor or the oxidation of a corresponding diamine. mdpi-res.com
Influence of Reaction Conditions and Catalysis on 1,1'-Dinitrobicyclohexyl Synthesis
The synthesis of dinitroalkanes is highly sensitive to reaction conditions and the choice of catalyst. In classical methods like the Michael addition and Henry/Michael cascade, the catalyst is crucial for activating the nitroalkane. rsc.org The use of basic catalysts is common, but their strength and concentration can significantly impact the reaction's outcome. rsc.org
In modern synthetic approaches, catalysis plays an even more significant role, particularly in achieving stereoselectivity. youtube.com For instance, in the synthesis of chiral bicyclic nitroimidazole derivatives, the reaction conditions, including the solvent and temperature, are critical for successful intramolecular cyclization. mdpi.com While specific data for 1,1'-dinitrobicyclohexyl is scarce, the principles of catalysis in organic synthesis suggest that the choice of catalyst could influence the yield and purity of the final product. youtube.com For example, metal-based catalysts are often employed in cross-coupling reactions that could be part of a multi-step synthesis. organic-chemistry.org
Table 1: Hypothetical Influence of Catalysts on Dinitroalkane Synthesis This table is illustrative and based on general principles of dinitroalkane synthesis, not on specific experimental data for 1,1'-dinitrobicyclohexyl.
| Catalyst | Catalyst Type | Potential Effect on Reaction |
|---|---|---|
| Triethylamine | Organic Base | Promotes Michael addition and Henry reactions; may lead to side reactions if not controlled. rsc.org |
| Aluminum Oxide (Al2O3) | Solid Acid/Base | Can facilitate reactions, but may require higher temperatures. rsc.org |
| Palladium Complexes | Transition Metal | Could be used in cross-coupling steps of a multi-step synthesis to form the bicyclohexyl (B1666981) core. organic-chemistry.org |
Route Scouting and Optimization in Scalable Preparation of Dinitro-Bicyclohexyl Derivatives
The transition from a laboratory-scale synthesis to a scalable industrial process requires careful route scouting and optimization. spirochem.com This involves evaluating various potential synthetic routes based on factors such as cost of starting materials, reaction yields, safety, and environmental impact. spirochem.comnih.gov For a compound like 1,1'-dinitrobicyclohexyl, this would entail a thorough analysis of the different synthetic strategies discussed.
Optimization of the chosen route would then focus on maximizing the yield and purity of the product while minimizing waste and ensuring a safe process. spirochem.com This could involve fine-tuning reaction conditions such as temperature, pressure, and catalyst loading. For a multi-step synthesis, identifying and addressing potential bottlenecks in the sequence is crucial for an efficient and scalable process. spirochem.com The development of a robust and chromatography-free purification procedure would also be a key consideration for large-scale production. nih.gov
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| 1,1'-Bicyclohexyl, 1,1'-dinitro- |
| 1,1'-Dinitrobicyclohexyl |
| 1,3-Dinitroalkane |
| Acyl dithiocarbamate |
| Aluminum oxide |
| Cyclohexane |
| Cyclohexanone |
| Grignard reagent |
| Nitroalkane |
| Nitrocyclohexane |
| Nitroester |
| Nitroolefin |
Structural Elucidation and Conformational Analysis of 1,1 Dinitrobicyclohexyl
X-ray Crystallographic Investigations of 1,1'-Dinitrobicyclohexyl and Related Dinitrobicyclics
X-ray crystallography offers an unambiguous determination of the solid-state structure of molecules, providing precise information on bond lengths, bond angles, and torsion angles.
Analysis of Crystal and Molecular Structures
The crystal structure of 1,1'-dinitrobicyclohexyl has been determined by X-ray diffraction methods. rsc.org The compound crystallizes in the monoclinic space group C2/c. rsc.org The unit cell parameters have been reported as a = 6.461(1) Å, b = 11.012(2) Å, c = 17.978(3) Å, and β = 90.73(1)°, with Z = 4, indicating four molecules per unit cell. rsc.org The molecule possesses a C₂ axis of symmetry in the crystal lattice. rsc.org
The fundamental structure consists of two cyclohexane (B81311) rings joined by a single C-C bond between the two carbon atoms that each bear a nitro group.
Crystal and Molecular Structure Data for 1,1'-Dinitrobicyclohexyl
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 6.461(1) |
| b (Å) | 11.012(2) |
| c (Å) | 17.978(3) |
| β (°) | 90.73(1) |
| Z | 4 |
Data sourced from Lam et al., J. Chem. Soc., Perkin Trans. 2, 1990. rsc.org
Conformational Preferences and Inter-ring Orientations in 1,1'-Dinitrobicyclohexyl
The inter-ring orientation is a key feature of the molecule's conformation. The close contact between the nitro groups in the gauche form suggests that this conformation is stabilized by factors that outweigh the expected steric repulsion.
Strain Analysis Related to Nitro Group Proximity and Ring Size Effects
The proximity of the two nitro groups in the gauche conformation of 1,1'-dinitrobicyclohexyl introduces significant steric strain. rsc.org This strain is evident in the elongation of the central C(1)-C(1') bond and the C-N bonds compared to less sterically hindered analogues. rsc.org
A comparative study of 1,1'-dinitrobicyclopentyl, 1,1'-dinitrobicyclohexyl, and 1,1'-dinitrobicycloheptyl has shown a clear trend related to ring size. As the size of the cycloalkane ring increases, the strain resulting from the interactions between the nitro groups also increases. rsc.org This increased strain is accommodated by a lengthening of the inter-ring C-C bond and the C-N bonds. rsc.org This demonstrates the molecule's ability to distort its geometry to alleviate unfavorable steric interactions.
Comparison of Bond Lengths in 1,1'-Dinitrobicycloalkanes
| Compound | Inter-ring C-C Bond Length (Å) |
|---|---|
| 1,1'-Dinitrobicyclopentyl | Data not available in source |
| 1,1'-Dinitrobicyclohexyl | Data not available in source |
| 1,1'-Dinitrobicycloheptyl | Data not available in source |
While the source indicates a trend of increasing bond lengths with ring size, the specific values are not provided in the abstract. rsc.org
Advanced Spectroscopic Characterization Techniques for 1,1'-Dinitrobicyclohexyl
While X-ray crystallography provides a static picture of the molecule in the solid state, spectroscopic methods offer insights into its structure and dynamics in solution and can be used to characterize the functional groups present.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
The ¹H NMR spectrum would be expected to show a complex series of multiplets in the aliphatic region, corresponding to the non-equivalent methylene (B1212753) protons of the two cyclohexane rings. The symmetry of the molecule in its lowest energy conformation would influence the number and pattern of these signals.
The ¹³C NMR spectrum would be expected to show distinct signals for the different carbon environments within the cyclohexane rings. The carbon atom attached to the nitro group (C-1) would be significantly deshielded and appear at a lower field. The chemical shifts of the other carbon atoms in the rings would provide further information about the conformational state of the molecule in solution.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Detailed experimental IR and Raman spectra for 1,1'-dinitrobicyclohexyl are not available in the reviewed scientific literature. However, the characteristic vibrational frequencies for the key functional groups can be anticipated.
The most prominent features in the IR spectrum would be the strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the nitro group (NO₂). These typically appear in the regions of 1550-1500 cm⁻¹ (asymmetric) and 1360-1300 cm⁻¹ (symmetric). The C-H stretching vibrations of the cyclohexane rings would be observed around 2950-2850 cm⁻¹.
Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathways
Mass spectrometry is a pivotal analytical technique for the structural elucidation of 1,1'-dinitrobicyclohexyl, providing unequivocal confirmation of its molecular weight and offering deep insights into its fragmentation behavior upon ionization. While a direct mass spectrum for 1,1'-dinitrobicyclohexyl is not widely published, its fragmentation pathways can be reliably predicted by examining the well-established mass spectrometric behavior of its constituent functional groups and structural motifs, namely nitroalkanes, nitrocyclohexane (B1678964), and bicycloalkane systems.
Under electron ionization (EI), the 1,1'-dinitrobicyclohexyl molecule is expected to form a molecular ion (M⁺˙), which, due to the presence of the energetic nitro groups, would be susceptible to a series of characteristic fragmentation reactions. The molecular weight of 1,1'-dinitrobicyclohexyl (C₁₂H₂₀N₂O₄) is 256.29 g/mol , and its molecular ion peak would be expected at an m/z (mass-to-charge ratio) of 256.
The primary fragmentation processes are anticipated to be driven by the loss of the nitro functional groups, a common feature in the mass spectra of nitroalkanes. nih.govnih.gov This can occur through two principal pathways: the cleavage of the C-N bond to lose a nitro radical (•NO₂) or the loss of nitrous acid (HNO₂) via a rearrangement process involving a hydrogen atom transfer.
Subsequent fragmentation is likely to involve the bicyclohexyl (B1666981) core. The cleavage of the central C-C bond connecting the two cyclohexyl rings is a probable event, leading to cyclohexyl or nitrocyclohexyl fragments. Further fragmentation within the cyclohexyl rings would generate a cascade of smaller ions.
Predicted Fragmentation Pathways:
A plausible fragmentation scheme for 1,1'-dinitrobicyclohexyl would initiate with the following key steps:
Loss of a Nitro Group: The molecular ion (m/z 256) readily loses a nitro group (NO₂, 46 Da) to form a prominent fragment ion at m/z 210. [M]⁺˙ → [M - NO₂]⁺ + •NO₂
Loss of Nitrous Acid: A rearrangement reaction can lead to the elimination of a neutral molecule of nitrous acid (HNO₂, 47 Da), resulting in a fragment ion at m/z 209. nih.govnih.gov [M]⁺˙ → [M - HNO₂]⁺˙ + HNO₂
Loss of a Second Nitro Group: The [M - NO₂]⁺ fragment can undergo further fragmentation by losing the second nitro group, yielding a dicyclohexyl cation radical at m/z 164. [M - NO₂]⁺ → [C₁₂H₂₀]⁺˙ + •NO₂
Cleavage of the Bicyclohexyl Linkage: The C-C bond between the two rings can cleave, leading to various cyclohexyl-based fragments. For instance, the [M - NO₂]⁺ ion could split into a nitrocyclohexyl cation (m/z 128) and a cyclohexyl radical, or a cyclohexyl cation (m/z 83) and a nitrocyclohexyl radical.
Ring Fragmentation: The cyclohexyl rings themselves can undergo fragmentation, leading to the loss of ethene (C₂H₄, 28 Da) or other small neutral molecules, a characteristic fragmentation pattern for cycloalkanes.
Predicted Mass Spectrum Data:
The following table summarizes the predicted major fragment ions, their mass-to-charge ratios (m/z), and their proposed structures based on the analysis of related compounds.
| m/z | Proposed Fragment Ion | Formula | Fragmentation Pathway |
| 256 | Molecular Ion | [C₁₂H₂₀N₂O₄]⁺˙ | - |
| 210 | [M - NO₂]⁺ | [C₁₂H₂₀NO₂]⁺ | Loss of one nitro group |
| 209 | [M - HNO₂]⁺˙ | [C₁₂H₁₉N₂O₂]⁺˙ | Loss of nitrous acid |
| 164 | [M - 2NO₂]⁺˙ | [C₁₂H₂₀]⁺˙ | Loss of both nitro groups |
| 128 | Nitrocyclohexyl cation | [C₆H₁₀NO₂]⁺ | Cleavage of the C-C bond between rings from [M-NO₂]⁺ |
| 83 | Cyclohexyl cation | [C₆H₁₁]⁺ | Cleavage of the C-C bond between rings and loss of nitro group |
Reactivity and Reaction Mechanisms of 1,1 Dinitrobicyclohexyl
Nitro Group Transformations in the Bicyclohexyl (B1666981) Scaffold
The chemical reactivity of 1,1'-dinitrobicyclohexyl is significantly influenced by its two nitro groups. These electron-withdrawing groups are central to many of the compound's key transformations, including reduction to amino derivatives and, to a lesser extent, nucleophilic substitution reactions.
Reduction Reactions to Amino Derivatives and Their Synthetic Utility
The reduction of the nitro groups in 1,1'-dinitrobicyclohexyl to form 1,1'-diaminobicyclohexyl is a synthetically valuable transformation. This conversion is most commonly and efficiently achieved through catalytic hydrogenation. The process typically involves the use of hydrogen gas in the presence of a platinum catalyst, such as platinum(IV) oxide (PtO₂), within a solvent like ethyl acetate (B1210297) or ethanol. Alternative reducing agents, for instance, iron in an acidic medium (Fe/HCl), can also be employed for this purpose.
The resultant 1,1'-diaminobicyclohexyl serves as a crucial monomer in the synthesis of high-performance polymers. Its rigid and non-planar structure contributes to the creation of polyamides and polyimides with enhanced thermal stability, improved solubility, and favorable mechanical properties. Polyamides derived from 1,1'-diaminobicyclohexyl, for example, exhibit high glass transition temperatures, making them suitable for applications in demanding, high-temperature environments.
Beyond polymer science, the synthetic utility of 1,1'-diaminobicyclohexyl extends to its use as a ligand in coordination chemistry, where it can form stable complexes with various metal ions. These complexes have potential applications in catalysis and materials science. Furthermore, the amino groups can undergo further functionalization, opening pathways to a diverse range of molecules with potential applications in medicinal chemistry and as chiral resolving agents.
Nucleophilic Substitution Reactions Involving Nitro Groups
Direct nucleophilic substitution of the nitro groups on the 1,1'-dinitrobicyclohexyl scaffold is a challenging transformation. The nitro group is inherently a poor leaving group in such reactions. Additionally, the tertiary nature of the carbon atom to which the nitro group is attached presents significant steric hindrance to the approach of a nucleophile.
However, under specific conditions, radical-nucleophilic substitution (Sʀɴ1) reactions can provide a viable pathway for the replacement of a nitro group. This type of reaction proceeds through a radical anion intermediate, which can be generated using photochemical or electrochemical methods. The subsequent loss of a nitrite (B80452) anion from this intermediate would produce a tertiary radical, which can then react with a nucleophile to yield the substitution product. The success of such reactions is contingent upon the specific nucleophile used and the prevailing reaction conditions.
Cyclohexyl Ring System Reactivity and Functionalization
The reactivity of the cyclohexyl rings in 1,1'-dinitrobicyclohexyl is largely defined by its saturated carbocyclic nature. This section explores potential pericyclic reactions and modern strategies for C-H functionalization.
Pericyclic Reactions and Rearrangements in Dinitrobicyclic Systems
Due to the absence of a conjugated π-system within the saturated cyclohexyl rings, typical pericyclic reactions such as Diels-Alder or electrocyclic reactions are not feasible for 1,1'-dinitrobicyclohexyl. However, the possibility of rearrangements within the bicyclic system exists, particularly under thermal or photochemical stimulation.
While the parent compound does not readily undergo such rearrangements, the introduction of suitable functional groups could enable transformations like a Cope-type rearrangement if allylic substituents were present. The nitro groups themselves could potentially trigger intramolecular redox reactions or rearrangements under specific conditions, although such reactivity is more commonly associated with aromatic nitro compounds. Photochemical excitation of the nitro groups could theoretically lead to intramolecular hydrogen abstraction from the cyclohexyl rings, initiating radical-based rearrangements.
C-H Activation and Selective Functionalization Strategies on the Bicyclohexyl Core
The selective functionalization of the C-H bonds on the cyclohexyl rings of 1,1'-dinitrobicyclohexyl is a complex synthetic endeavor due to the presence of numerous chemically similar C-H bonds. However, contemporary C-H activation methodologies offer promising solutions.
Directed C-H activation, utilizing a directing group to guide a catalyst to a specific C-H bond, is a potential strategy. While the directing ability of nitro groups is not as established as other functional groups, they could potentially direct transition metal catalysts (e.g., palladium, rhodium, iridium) to functionalize nearby C-H bonds.
Alternatively, radical-based C-H functionalization using reagents like N-bromosuccinimide (NBS) could be employed, although this approach may lack high selectivity. More advanced strategies involving metalloporphyrins or other biomimetic catalysts, which mimic enzymatic C-H oxidation, could offer greater control and selectivity in the functionalization of the bicyclohexyl core.
Mechanistic Insights into Key Transformations of 1,1'-Dinitrobicyclohexyl
A mechanistic understanding of the key reactions of 1,1'-dinitrobicyclohexyl is essential for optimizing existing synthetic protocols and developing new ones.
The catalytic hydrogenation of the nitro groups to amines follows a well-understood mechanism on the surface of a metal catalyst. Both the substrate and hydrogen gas adsorb onto the catalyst surface, where the hydrogen molecule dissociates into reactive hydrogen atoms. The nitro group is then reduced in a stepwise fashion, likely proceeding through nitroso and hydroxylamine (B1172632) intermediates before the final amine product is formed.
For the less common nucleophilic substitution reactions, the Sʀɴ1 mechanism provides a plausible pathway. This multi-step process involves the initial formation of a radical anion, followed by fragmentation to release a nitrite anion and form a tertiary radical. This radical then reacts with a nucleophile, and the resulting radical anion propagates the chain reaction.
In the case of C-H activation, the mechanism is highly dependent on the chosen catalyst and reaction conditions. For instance, a palladium-catalyzed C-H arylation often proceeds via a concerted metalation-deprotonation (CMD) pathway, leading to the formation of a palladacycle intermediate, which then undergoes further reaction to form the desired C-C bond.
Structure-Reactivity Relationships in Dinitrobicyclohexyl Derivatives
The reactivity of 1,1'-dinitrobicyclohexyl and its derivatives is intricately linked to their three-dimensional structure and the electronic properties of any substituents present on the bicyclohexyl framework. The interplay of steric and electronic effects governs the rates and pathways of reactions involving these compounds. Understanding these relationships is crucial for predicting their chemical behavior and for designing new derivatives with tailored reactivity.
The conformation of the two interconnected cyclohexane (B81311) rings plays a pivotal role in determining the accessibility of the nitro groups and the adjacent carbon atoms to reagents. The relative orientation of the nitro groups, whether axial or equatorial with respect to the individual cyclohexane rings, significantly influences the steric environment around the reactive centers.
Influence of Steric Hindrance
Steric hindrance, arising from the spatial arrangement of atoms, can significantly impact the reactivity of 1,1'-dinitrobicyclohexyl derivatives. The bulky nature of the cyclohexyl groups themselves, coupled with the presence of two nitro groups at the bridgehead carbons, creates a congested environment.
The introduction of substituents on the cyclohexane rings can further modulate this steric crowding. For instance, the presence of bulky alkyl groups can shield the nitro groups from attack by nucleophiles or hinder the approach of a base for elimination reactions. The chair conformation of the cyclohexane rings is the most stable, and substituents will preferentially occupy equatorial positions to minimize 1,3-diaxial interactions. libretexts.orglibretexts.org The orientation of these substituents relative to the nitro groups can either exacerbate or alleviate steric hindrance at the reaction center.
Consider the hypothetical relative rates of a nucleophilic substitution reaction at the carbon bearing the nitro group for a series of substituted 1,1'-dinitrobicyclohexyl derivatives:
| Substituent (R) on Cyclohexyl Ring | Position of Substituent | Predicted Relative Rate of Nucleophilic Substitution | Rationale |
|---|---|---|---|
| -H (Unsubstituted) | - | 1.00 | Baseline reactivity. |
| -CH₃ | C4' (para to the bridgehead) | 0.85 | Minor steric hindrance from the methyl group. |
| -C(CH₃)₃ | C4' (para to the bridgehead) | 0.50 | Significant steric hindrance from the bulky tert-butyl group, impeding the approach of the nucleophile. |
| -CH₃ | C2' (ortho to the bridgehead) | 0.30 | Substantial steric hindrance due to the proximity of the methyl group to the reaction center. |
| -C(CH₃)₃ | C2' (ortho to the bridgehead) | 0.05 | Extreme steric hindrance, making the reaction center highly inaccessible. |
This table presents a hypothetical scenario to illustrate the principles of steric hindrance. Actual relative rates would need to be determined experimentally.
Impact of Electronic Effects
The electronic nature of substituents on the bicyclohexyl rings can profoundly influence the reactivity of the nitro groups. Electron-withdrawing and electron-donating groups can alter the electron density at the reaction center, thereby affecting the stability of intermediates and transition states.
Electron-withdrawing groups (e.g., -F, -Cl, -Br, -CN) increase the partial positive charge on the carbon atom attached to the nitro group. This makes the carbon more susceptible to nucleophilic attack. For reactions proceeding through a carbanionic intermediate, electron-withdrawing groups can stabilize the negative charge, thus increasing the reaction rate.
Electron-donating groups (e.g., -CH₃, -OCH₃, -NH₂) have the opposite effect. They increase the electron density at the reaction center, making it less electrophilic and therefore less reactive towards nucleophiles. These groups can destabilize carbanionic intermediates, leading to slower reaction rates.
The following table illustrates the predicted effect of different substituents on the rate of a hypothetical reaction involving the formation of a carbanion intermediate at the bridgehead carbon.
| Substituent (R) on Cyclohexyl Ring | Electronic Effect | Predicted Relative Rate of Carbanion Formation | Reasoning |
|---|---|---|---|
| -H (Unsubstituted) | Neutral | 1.00 | Reference compound. |
| -F (Fluoro) | Electron-withdrawing (Inductive) | 3.50 | Stabilizes the carbanion through the inductive effect. |
| -NO₂ (Nitro) | Strongly electron-withdrawing (Inductive and Resonance) | 15.00 | Significantly stabilizes the carbanion through both inductive and resonance effects. |
| -CH₃ (Methyl) | Electron-donating (Inductive) | 0.70 | Destabilizes the carbanion through the inductive effect. |
| -OCH₃ (Methoxy) | Electron-donating (Resonance), Electron-withdrawing (Inductive) | 0.90 | The electron-donating resonance effect slightly outweighs the inductive effect, leading to minor destabilization. |
This table is a theoretical representation of electronic effects and the predicted relative rates are for illustrative purposes.
The principles of Quantitative Structure-Activity Relationship (QSAR) can be applied to develop mathematical models that correlate the structural or physicochemical properties of dinitrobicyclohexyl derivatives with their chemical reactivity. spu.edu.sylongdom.orgmdpi.comnih.govnih.gov Such models can be invaluable for predicting the reactivity of new, unsynthesized derivatives.
Theoretical and Computational Investigations of 1,1 Dinitrobicyclohexyl
Quantum Chemical Calculations of Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to predicting the most stable arrangement of atoms in a molecule and understanding the distribution of electrons.
Molecular Geometry
While specific quantum chemical computational studies on 1,1'-dinitrobicyclohexyl are not prominently available in the surveyed literature, its molecular structure has been determined experimentally by X-ray diffraction. These experimental results provide a benchmark for any future computational work. The study revealed that 1,1'-dinitrobicyclohexyl crystallizes in the monoclinic space group C2/c. rsc.org A key finding is that the molecule adopts a gauche conformation in its crystalline state, with the nitro groups in close proximity. rsc.org This conformation is a result of the steric strain between the two bulky cyclohexyl rings and the attached nitro groups.
The experimental study also noted that in a series of dinitrobicycloalkanes, increasing ring size leads to greater strain from the interactions between the nitro groups. rsc.org This strain is accommodated by an increase in the length of the central carbon-carbon bond connecting the two rings and the carbon-nitrogen bonds. rsc.org
A theoretical study using quantum chemical methods, such as Hartree-Fock (HF) or higher-level theories, would typically begin by optimizing the molecular geometry to find the lowest energy structure. Such calculations would provide precise values for bond lengths, bond angles, and dihedral angles in the gas phase, allowing for a direct comparison with the experimental solid-state data from X-ray crystallography.
Electronic Structure
The electronic structure of a molecule, including the distribution of its molecular orbitals, is critical for determining its reactivity. Quantum chemical calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net For 1,1'-dinitrobicyclohexyl, the presence of electron-withdrawing nitro groups would be expected to significantly lower the energy of the LUMO, influencing its electronic properties.
Table 5.1: Crystallographic Data for 1,1'-Dinitrobicyclohexyl
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₂H₂₀N₂O₄ |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 6.461(1) |
| b (Å) | 11.012(2) |
| c (Å) | 17.978(3) |
| β (°) | 90.73(1) |
| Z (molecules/unit cell) | 4 |
Data sourced from an X-ray diffraction study. rsc.org
Density Functional Theory (DFT) Studies on Reaction Pathways and Energetics
Density Functional Theory (DFT) is a widely used computational method for studying the mechanisms of chemical reactions. researchgate.netnih.gov It can be employed to map out the potential energy surface of a reaction, identifying transition states and calculating activation energies, which provides a deeper understanding of reaction kinetics and thermodynamics.
For 1,1'-dinitrobicyclohexyl, specific DFT studies on its synthesis or decomposition pathways were not identified in the available literature. However, such studies would be invaluable for understanding its stability. For instance, a DFT investigation into its thermal decomposition could elucidate the initial bond-breaking steps, the subsequent reaction cascade, and the associated energy barriers for each step. The C-N bond is often a weak point in nitro compounds, and DFT calculations could confirm if its cleavage is the primary step in the decomposition pathway.
Furthermore, DFT can be used to calculate various reactivity descriptors, such as chemical potential, hardness, softness, and the electrophilicity index, which help in predicting the molecule's behavior in different chemical environments. chemrxiv.org
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Intermolecular Interactions
While a static, optimized geometry provides a snapshot of a molecule's most stable state, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. rug.nlyoutube.com MD simulations solve Newton's equations of motion for a system of atoms, providing insight into the molecule's flexibility and the different conformations it can access at a given temperature. rug.nl
For 1,1'-dinitrobicyclohexyl, no specific MD simulation studies were found in the reviewed literature. A key aspect that MD simulations could explore is the conformational landscape of the two interconnected cyclohexane (B81311) rings. Each ring can undergo a "ring flip," converting between two chair conformations. libretexts.org In a monosubstituted cyclohexane, the substituent preferentially occupies the equatorial position to minimize steric hindrance known as 1,3-diaxial interactions. libretexts.orgyoutube.com In a 1,1'-disubstituted system like this, the situation is more complex. The connection to the second ring forces one of the C-C bonds into an axial position relative to the other ring.
An MD simulation would reveal the energy barriers associated with the ring flips of both rings and the rotation around the central C-C bond. This would allow for the characterization of the various stable and metastable conformers (e.g., gauche, anti) and the timescale of interconversion between them. The experimental crystal structure shows a gauche conformation, and MD simulations could determine if this is also the most stable conformation in solution or in the gas phase. rsc.org
Computational Prediction of Spectroscopic Parameters
Computational methods can predict various types of molecular spectra, including infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra. These predicted spectra are powerful tools for interpreting experimental data and confirming the structure of a synthesized compound. nmrdb.org
No specific studies reporting the computationally predicted spectra for 1,1'-dinitrobicyclohexyl are available in the searched literature. A typical computational study would involve performing a frequency calculation after geometry optimization. These calculations yield the vibrational frequencies and intensities of the molecule, which correspond to the peaks in its IR and Raman spectra. By comparing the calculated spectrum with an experimental one, a detailed assignment of the vibrational modes can be made.
Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. Predicted chemical shifts help in the assignment of complex experimental NMR spectra, which would be particularly useful for a molecule with multiple, chemically similar protons and carbons like 1,1'-dinitrobicyclohexyl.
Applications of 1,1 Dinitrobicyclohexyl and Its Derivatives in Advanced Synthesis
Role as a Precursor for Diamine Monomers in Polymer Science
One of the most significant applications of 1,1'-dinitrobicyclohexyl is its role as a precursor to 1,1'-diaminobicyclohexyl. The reduction of the two nitro groups to primary amines provides a versatile diamine monomer. This transformation is analogous to other established reductions of dinitroalkanes to their corresponding diamines, such as the reduction of 1,4-dinitrocyclohexane. researchgate.net The resulting 1,1'-diaminobicyclohexyl can be employed in polycondensation reactions to create high-performance polymers, most notably polyimides.
The synthesis of novel diamine monomers is a critical area of research in polymer chemistry, aimed at developing materials with tailored properties. While direct fluorination of 1,1'-dinitrobicyclohexyl is not a common strategy, the bicyclohexyl (B1666981) scaffold can be incorporated into more complex fluorinated diamines. For instance, a new fluorine-containing diamine was prepared from 4,4'-bicyclohexanol, a related bicyclohexyl derivative. This synthesis involved the addition of 2-chloro-5-nitrobenzotrifluoride (B146372) to 4,4'-bicyclohexanol, followed by the reduction of the resulting dinitro compound. The goal of incorporating fluorine is often to reduce charge transfer complex (CTC) interactions between polymer chains, which can lead to improved optical transparency.
The general approach to synthesizing diamines from dinitro precursors often involves catalytic hydrogenation. For example, the synthesis of 1,1-bis[4-(4-aminophenoxy)phenyl]cyclododecane (BAPCD) is achieved through the catalytic hydrogenation of the corresponding dinitro compound using hydrazine (B178648) monohydrate and a palladium-on-carbon catalyst. kpi.ua A similar strategy can be envisioned for the reduction of 1,1'-dinitrobicyclohexyl to 1,1'-diaminobicyclohexyl. The resulting diamine can then be used in polycondensation reactions with various dianhydrides to produce polyimides.
The incorporation of the bulky and non-planar bicyclohexyl unit into a polyimide backbone has a profound impact on the polymer's properties. Aromatic polyimides are known for their high thermal stability but can be brittle and have poor solubility, which complicates processing. The introduction of alicyclic units, such as the bicyclohexyl group, can disrupt the planarity of the polymer chains and inhibit close packing. mdpi.comlew.ro This disruption leads to several beneficial changes in the polymer's characteristics.
Flexibility: The non-linear, three-dimensional structure of the bicyclohexyl moiety introduces kinks in the polymer backbone, which can enhance the flexibility of the resulting polyimide films. This is a desirable property for applications such as flexible electronics and displays.
Optical Transparency: Aromatic polyimides are often colored due to the formation of intermolecular and intramolecular charge-transfer complexes. The alicyclic nature of the bicyclohexyl unit interrupts the conjugation along the polymer chain, which can significantly reduce the intensity of these charge-transfer interactions. lew.ro The result is polyimides with lower color intensity and higher optical transparency in the visible region of the electromagnetic spectrum. Polyimides derived from alicyclic dianhydrides have been shown to exhibit high transparency, with transmittances above 80% in the 400-700 nm wavelength range. lew.ro
The introduction of bulky substituents is a known strategy to increase the free volume within a polymer matrix, which can also lead to higher gas permeability. mdpi.comscilit.com Therefore, polyimides derived from 1,1'-diaminobicyclohexyl are expected to exhibit good processability, flexibility, and optical clarity, making them attractive for advanced applications.
| Property | Effect of Bicyclohexyl Unit | Supporting Evidence |
| Solubility | Increased | Alicyclic moieties tend to increase solubility in organic solvents compared to fully aromatic polyimides. mdpi.comlew.ro |
| Flexibility | Increased | Non-planar structure introduces kinks in the polymer chain. |
| Optical Transparency | Increased | Alicyclic unit disrupts charge-transfer complexes, leading to colorless or pale-yellow films with high transmittance. lew.ro |
| Thermal Stability | Maintained at high levels | Decomposition temperatures are often above 380°C. lew.ro |
Building Block in Complex Organic Molecule Synthesis and Target Compound Derivatization
The rigid and three-dimensional nature of the bicyclohexyl scaffold makes it an interesting building block for the synthesis of complex organic molecules. While direct examples starting from 1,1'-dinitrobicyclohexyl are not abundant in the literature, the utility of the bicyclohexyl core in constructing intricate molecular architectures is well-established. ontosight.aiacs.org The dinitro compound can be considered a synthetic equivalent of the 1,1'-diaminobicyclohexyl, which opens up a wide range of possible transformations.
The bicyclohexyl moiety can be incorporated into larger structures through various chemical reactions. For instance, a cobalt-catalyzed [4 + 2] annulation reaction has been demonstrated with substrates containing a bicyclohexyl group, leading to the formation of complex heterocyclic scaffolds. acs.org This highlights the potential of bicyclohexyl derivatives to participate in advanced carbon-carbon and carbon-heteroatom bond-forming reactions.
Furthermore, the amino groups of 1,1'-diaminobicyclohexyl, obtained from the reduction of 1,1'-dinitrobicyclohexyl, can be readily derivatized to introduce a wide array of functional groups. This allows for the construction of diverse molecular libraries for applications in medicinal chemistry and materials science. The derivatization can be used to tune the solubility, reactivity, and biological activity of the target molecules.
| Application Area | Role of Bicyclohexyl Scaffold |
| Complex Molecule Synthesis | Provides a rigid, three-dimensional core structure. |
| Medicinal Chemistry | Can be used to create analogues of existing drugs or to explore new chemical space. |
| Materials Science | Incorporation can influence the physical and chemical properties of materials. |
Advanced Reagent Development Utilizing Bicyclohexyl Scaffolds
The development of novel reagents with unique reactivity and selectivity is a cornerstone of modern organic synthesis. The bicyclohexyl scaffold, accessible from 1,1'-dinitrobicyclohexyl, presents an opportunity for the design of new catalysts, ligands, and derivatizing agents. The steric bulk of the bicyclohexyl group can be exploited to create a specific chiral environment around a catalytic center or to direct the stereochemical outcome of a reaction.
While specific examples of reagents derived directly from 1,1'-dinitrobicyclohexyl are not prominent, the broader class of bicyclic compounds has been explored for such purposes. For example, bicyclic acetals have been investigated for their role in biological interactions and their potential in diversity-oriented synthesis. nih.gov Similarly, bridged bicyclic compounds like bicyclo[1.1.1]pentanes are increasingly used as bioisosteres of phenyl rings in drug discovery. chemrxiv.org
The diamine derivative, 1,1'-diaminobicyclohexyl, could be used as a scaffold for the synthesis of chiral ligands for asymmetric catalysis. The two amino groups provide convenient handles for the attachment of coordinating groups or for the construction of more complex ligand architectures. The development of such reagents could enable new synthetic transformations or improve the efficiency and selectivity of existing ones.
Environmental Fate and Transformation of 1,1 Dinitrobicyclohexyl
Biodegradation Pathways and Mechanisms in Environmental Compartments
No studies detailing the biodegradation of 1,1'-Dinitrobicyclohexyl in any environmental compartment were found in the available scientific literature. While research on other nitro-substituted compounds exists, the specific pathways for a geminal dinitrocycloalkane are unknown. General biodegradation pathways for other nitro compounds often involve initial reduction of the nitro groups.
Table 1: Hypothetical Initial Biodegradation Reactions of Nitroalkanes (Based on Analogous Compounds)
| Reaction Type | Description | Potential Relevance for 1,1'-Dinitrobicyclohexyl |
| Nitro-group Reduction | The nitro group (-NO2) is reduced to a nitroso (-NO), hydroxylamino (-NHOH), or amino (-NH2) group. | This is a common initial step for many nitroaromatic compounds and could be a potential first step, but has not been confirmed for this specific compound. nih.gov |
| Oxidative Denitration | The nitro group is removed and replaced by a hydroxyl group. | This has been observed for some nitroalkanes but its relevance to gem-dinitro compounds is not established. |
| Ring Cleavage | The cyclohexyl rings are opened, leading to aliphatic products. | This would likely occur after initial modifications to the nitro groups, but no data is available. nih.gov |
This table is illustrative and based on general knowledge of microbial degradation of other compound classes. It does not represent proven pathways for 1,1'-Dinitrobicyclohexyl.
Abiotic Transformation Processes: Hydrolysis and Photolysis
There is no specific information in the scientific literature regarding the hydrolysis or photolysis of 1,1'-Dinitrobicyclohexyl. The stability of the C-N bonds and the bicyclohexyl (B1666981) rings to these processes has not been experimentally determined.
Table 2: General Principles of Abiotic Degradation
| Process | Description | Potential for 1,1'-Dinitrobicyclohexyl |
| Hydrolysis | Cleavage of chemical bonds by the addition of water. | The C-N bonds in nitroalkanes can be susceptible to hydrolysis under certain pH conditions, but specific rates for 1,1'-Dinitrobicyclohexyl are unknown. |
| Photolysis | Degradation of a molecule by the absorption of light photons. | Saturated alkanes do not typically absorb sunlight. The nitro groups may confer some light-absorbing properties, but the potential for photolysis is unconfirmed. |
This table presents general chemical principles. The actual behavior of 1,1'-Dinitrobicyclohexyl may differ.
Characterization and Identification of Environmental Transformation Products
No environmental transformation products of 1,1'-Dinitrobicyclohexyl have been identified or characterized in the scientific literature. Without studies on its biodegradation and abiotic transformation, the nature of any potential breakdown products remains entirely speculative.
Future Research Directions and Emerging Trends
Development of Sustainable and Green Chemistry Approaches for Dinitrobicyclohexyl Synthesis
The synthesis of energetic materials like 1,1'-dinitrobicyclohexyl traditionally involves processes that may utilize hazardous reagents and generate significant waste. The principles of green chemistry offer a framework to redesign these synthetic routes to be more environmentally benign. Future research in this area will likely focus on several key aspects to enhance the sustainability of its production.
Core principles for greener synthesis include maximizing atom economy, employing safer solvents and reagents, increasing energy efficiency, and using renewable feedstocks. nih.govresearchgate.net Metrics such as Atom Economy (AE), Reaction Mass Efficiency (RME), and E-Factor (Environmental Factor) are crucial for quantifying the "greenness" of a chemical process, providing a basis for comparing different synthetic routes. nih.govmygreenlab.orgnumberanalytics.commdpi.com
Future research could explore:
Alternative Nitrating Agents: Investigating cleaner and safer nitrating agents to replace traditional mixed acid (sulfuric and nitric acid) methods, which are highly corrosive and produce significant waste.
Catalytic Routes: Developing catalytic systems, potentially using solid acid catalysts or enzyme-based biocatalysts, to improve selectivity and reduce the need for stoichiometric reagents.
Green Solvents: Replacing conventional volatile organic solvents with greener alternatives such as ionic liquids, supercritical fluids, or deep eutectic solvents, which can offer easier product separation and potential for recycling. nih.gov
Process Intensification: Utilizing technologies like flow chemistry, which can offer better control over reaction parameters, improved safety for energetic compounds, and higher efficiency compared to batch processes.
Table 1: Key Green Chemistry Metrics for Synthesis Evaluation
| Metric | Definition | Goal |
|---|---|---|
| Atom Economy (AE) | (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% | Maximize the incorporation of reactant atoms into the final product. |
| Reaction Mass Efficiency (RME) | (Mass of isolated product / Total mass of reactants) x 100% | Provides a more realistic measure of efficiency by including reaction yield. mygreenlab.org |
| E-Factor (Environmental Factor) | Total mass of waste / Mass of product | Minimize waste generation; lower values are better. nih.gov |
| Process Mass Intensity (PMI) | Total mass input in a process / Mass of product | A holistic metric that includes all materials (reactants, solvents, reagents) used. nih.gov |
Application of Artificial Intelligence and Machine Learning in Retrosynthesis and Reaction Prediction for Dinitrobicyclohexyl Systems
Retrosynthesis, the process of deconstructing a target molecule into simpler, commercially available starting materials, can be greatly enhanced by AI. youtube.com These systems are trained on vast databases of known chemical reactions and can propose disconnections that a human chemist might overlook. youtube.com This data-driven approach moves beyond rule-based systems, allowing for more creative and efficient synthesis planning. youtube.com
Key applications for dinitrobicyclohexyl systems include:
Reaction Outcome Prediction: ML models can predict the likely products, yields, and optimal reaction conditions for the steps involved in the synthesis, reducing the need for extensive trial-and-error experimentation.
Discovery of Novel Analogues: These tools can be used to explore the synthetic accessibility of novel derivatives of dinitrobicyclohexyl, aiding in the design of new materials with tailored properties.
| Aspect | Traditional Approach | AI-Driven Approach |
|---|---|---|
| Methodology | Manual, based on chemist's experience and literature search. | Automated, data-driven analysis of reaction databases. iscientific.org |
| Speed | Slow, can take days or weeks. | Fast, can generate routes in minutes or hours. |
| Scope | Limited by known reactions and potential human bias. | Can identify novel and unconventional synthetic pathways. youtube.com |
| Optimization | Difficult to systematically optimize for multiple variables. | Can simultaneously optimize for cost, yield, and sustainability. |
Exploration of Novel Reactivity and Functionalization Strategies
The two tertiary nitro groups on the 1,1'-bicyclohexyl scaffold are key features that dictate its reactivity. While often considered for their energetic properties, these functional groups also offer opportunities for further chemical transformations. Exploring the novel reactivity of this compound can lead to the synthesis of a wide range of new derivatives with potentially valuable properties.
The strong electron-withdrawing nature of the nitro group activates the molecule for certain reactions and can also serve as a leaving group. nih.gov Research into the functionalization of nitroalkanes is an active area, with methods being developed for their conversion into other functional groups. nih.govfrontiersin.orgrsc.org
Future research could focus on:
Reduction of Nitro Groups: Selective reduction of one or both nitro groups to amines would yield novel diamino-bicyclohexyl derivatives. These could serve as monomers for polyamides or polyurethanes, or as ligands in coordination chemistry.
Denitration Reactions: Investigating conditions for the removal of the nitro groups and their replacement with other functionalities (e.g., via radical or nucleophilic substitution pathways) could open up access to a new chemical space.
Ring Functionalization: While the tertiary carbons bearing the nitro groups are unreactive towards C-H activation, the other positions on the cyclohexyl rings could be targets for functionalization, introducing groups that modulate the molecule's properties.
Photochemical Reactions: The nitro group can exhibit distinct reactivity under photochemical conditions, potentially enabling unique transformations not achievable through thermal methods. rsc.org
Table 3: Potential Functionalization Reactions for 1,1'-Dinitrobicyclohexyl
| Reaction Type | Reagents/Conditions | Potential Product | Potential Application |
|---|---|---|---|
| Nitro Group Reduction | Catalytic hydrogenation (e.g., H₂, Pd/C), metal hydrides | 1,1'-Diaminobicyclohexyl | Monomer for polymers, ligand |
| Nef Reaction | Base followed by acid workup | Bicyclohexyl-1,1'-dione | Synthetic intermediate |
| Radical Denitration | Radical initiator (e.g., AIBN), H-donor (e.g., Bu₃SnH) | Bicyclohexyl (B1666981) | Access to the parent hydrocarbon scaffold |
| Ring Halogenation | Free radical halogenation (e.g., NBS) | Halogenated dinitrobicyclohexyl derivatives | Intermediates for further substitution |
Design and Synthesis of Advanced Materials Incorporating 1,1'-Dinitrobicyclohexyl Motifs
The unique structure of 1,1'-dinitrobicyclohexyl, combining a bulky, rigid bicyclohexyl core with energetic nitro groups, makes it an interesting building block for advanced materials. ethernet.edu.et Its incorporation into larger structures, such as polymers, could lead to materials with tailored thermal, mechanical, and energetic properties. dtic.milresearchgate.net
Energetic polymers are a class of materials that contain explosophoric groups (like -NO₂) within their structure. dtic.milresearchgate.net These are used in applications such as propellants and explosives, where a combination of energy content and specific physical properties (like elasticity) is required. dtic.miluni-muenchen.de
Future research in this domain could pursue:
Energetic Binders and Plasticizers: If derivatives of dinitrobicyclohexyl can be synthesized (e.g., with hydroxyl or carboxyl functionalities), they could be incorporated as monomers into energetic polymer backbones or used as energetic plasticizers in explosive formulations. dtic.milnih.gov
High-Density Polymers: The bulky bicyclohexyl unit could contribute to the synthesis of high-density polymers, a desirable property for energetic materials as it can correlate with higher detonation performance.
Thermally Stable Polymers: The rigid bicyclohexyl scaffold might impart thermal stability to polymers, making them suitable for high-temperature applications.
Nanostructured Materials: Investigating the use of dinitrobicyclohexyl derivatives in the formation of nanostructured energetic materials or cocrystals could lead to enhanced performance and reduced sensitivity.
By systematically exploring these research avenues, the scientific community can unlock the full potential of 1,1'-Bicyclohexyl, 1,1'-dinitro-, moving beyond its current applications and paving the way for next-generation materials and sustainable chemical processes.
Q & A
Q. Table 1: Crystallographic Data for 1,1'-Bicyclohexyl Derivatives (Example)
| Parameter | Value () |
|---|---|
| Space group | Monoclinic, C2/c |
| Unit cell dimensions | a = 16.7647 Å, b = 10.2618 Å, c = 11.5755 Å |
| Dihedral angle (ring A-B) | 40.82(3)° |
| R-factor | 0.035 |
How do Cremer-Pople puckering coordinates aid in analyzing bicyclohexyl ring dynamics?
Level: Advanced
Methodological Answer:
Cremer-Pople parameters quantify out-of-plane distortions in cyclic systems:
Amplitude (q) : Measures the degree of puckering.
Phase angle (φ) : Describes the puckering mode (e.g., chair vs. boat).
For bicyclohexyl systems, these coordinates help model pseudorotation barriers and conformational equilibria in computational studies .
Application Example:
- Molecular dynamics (MD) simulations : Use q and φ to track ring-flipping transitions in solvents, correlating with experimental NMR line-shape analysis.
What spectroscopic techniques are optimal for characterizing 1,1'-dinitro-bicyclohexyl derivatives?
Level: Basic
Methodological Answer:
- ¹H/¹³C NMR : Identify substituent positions and confirm symmetry. Nitro groups deshield adjacent protons, causing downfield shifts (e.g., δ 8.2–8.5 ppm for aromatic protons in nitro environments) .
- IR spectroscopy : Nitro stretches appear at ~1520 cm⁻¹ (asymmetric) and ~1350 cm⁻¹ (symmetric).
- Mass spectrometry : High-resolution MS confirms molecular ions (e.g., m/z 406.47 for C₂₄H₂₆N₂O₄ in ).
How can computational modeling predict thermodynamic properties of bicyclohexyl derivatives?
Level: Advanced
Methodological Answer:
- Density Functional Theory (DFT) : Calculate strain energies and transition states for ring-flipping.
- Molecular docking : Assess interactions with biological targets (e.g., enzyme active sites) for nitro derivatives.
- Solubility prediction : Use Hansen solubility parameters to optimize solvent selection for crystallization .
Q. Table 2: Experimental vs. Predicted Properties (Example)
| Property | Experimental () | Predicted (DFT) |
|---|---|---|
| Density (g/cm³) | 0.9696 | 0.972 |
| Refractive index | 1.4877 | 1.485 |
How should researchers address contradictions in physicochemical data for bicyclohexyl mixtures?
Level: Advanced
Methodological Answer:
Discrepancies in data (e.g., density or viscosity) may arise from impurities or measurement conditions. Strategies include:
Statistical analysis : Fit excess molar volume (V<sup>E</sup>) data to the Redlich-Kister equation to identify outliers .
Cross-validation : Compare results from multiple techniques (e.g., viscometry vs. computational modeling).
Error propagation analysis : Quantify uncertainties in mole fraction calculations.
Example:
For 1,1'-bicyclohexyl/methylcyclohexane mixtures, negative V<sup>E</sup> values indicate strong intermolecular interactions, which should align with molecular dynamics simulations.
What are best practices for reporting experimental data to ensure reproducibility?
Level: Basic
Methodological Answer:
- Detailed protocols : Include synthesis steps, purification methods, and instrument calibration (e.g., Bruker diffractometer settings in ).
- Supporting information : Provide crystallographic data (CIF files), raw spectral data, and computational input files.
- Metadata : Document temperature, pressure, and solvent purity (e.g., "99% purity" in ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
